N-[2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethyl]-1-(1,3-thiazol-4-yl)ethanamine
Description
N-[2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethyl]-1-(1,3-thiazol-4-yl)ethanamine is a complex organic compound characterized by the presence of a benzodioxole ring, a thiazole ring, and a difluoroethyl group
Properties
IUPAC Name |
N-[2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethyl]-1-(1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2S/c1-9(11-7-21-8-18-11)17-5-4-10-2-3-12-13(6-10)20-14(15,16)19-12/h2-3,6-9,17H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPGAJXYIFKZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=N1)NCCC2=CC3=C(C=C2)OC(O3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethyl]-1-(1,3-thiazol-4-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Difluoroethyl Group: This step often involves the use of difluoroethyl halides under basic conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzodioxole and thiazole intermediates using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethyl]-1-(1,3-thiazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethyl]-1-(1,3-thiazol-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethyl]-1-(1,3-thiazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,2-difluoro-1,3-benzodioxol-5-yl)ethyl]-1-(1,3-thiazol-4-yl)ethanamine: shares similarities with other benzodioxole and thiazole derivatives.
Difluoroethyl derivatives: Compounds with similar difluoroethyl groups.
Thiazole derivatives: Compounds containing the thiazole ring.
Uniqueness
- The combination of benzodioxole, difluoroethyl, and thiazole moieties in a single molecule is unique, providing distinct chemical and biological properties.
- The presence of the difluoroethyl group can enhance the compound’s stability and reactivity compared to non-fluorinated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
